molecular formula C12H21ClN4O2 B13565111 tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride

tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride

Cat. No.: B13565111
M. Wt: 288.77 g/mol
InChI Key: XAUSYQVFKINRHE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique imidazo[1,2-d][1,4]diazepine core structure, which is often explored for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its imidazo[1,2-d][1,4]diazepine core is of interest for developing new drugs targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific chemical and physical properties. Its versatility makes it valuable in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride: Similar core structure but different ring fusion.

    tert-Butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate hydrochloride: Similar core structure but different heterocyclic ring.

Uniqueness

tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is unique due to its specific diazepine ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H21ClN4O2

Molecular Weight

288.77 g/mol

IUPAC Name

tert-butyl 3-amino-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15;/h8H,4-7,13H2,1-3H3;1H

InChI Key

XAUSYQVFKINRHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)N.Cl

Origin of Product

United States

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